molecular formula C10H6BrNO2 B1346121 5-Bromoquinoline-2-carboxylic acid CAS No. 1017412-53-1

5-Bromoquinoline-2-carboxylic acid

Cat. No. B1346121
M. Wt: 252.06 g/mol
InChI Key: JEOYZEDYEKDXQG-UHFFFAOYSA-N
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Description

“5-Bromoquinoline-2-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO2 . It is used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry. They are vital for leads in drug discovery and play a major role in medicinal chemistry . The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in several studies . For example, the synthesis of novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid and their molecular docking properties have been studied .


Molecular Structure Analysis

The molecular structure of “5-Bromoquinoline-2-carboxylic acid” can be analyzed using various spectroscopic techniques such as IR and 1 HNMR .


Chemical Reactions Analysis

Quinoline synthesis involves reactions of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 . The reactions of 1,2,3,4-THQ with Br2 have been examined at room temperature and lower temperatures .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromoquinoline-2-carboxylic acid” is 252.06 g/mol . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified .

Scientific Research Applications

Synthesis and Receptor Ligand Development

5-Bromoquinoline-2-carboxylic acid has been utilized in the synthesis of sigma-2 (σ2) selective ligands. These ligands show potential in pharmacological and imaging studies due to their exceptional binding affinity and selectivity. The flexibility and length of the carbon linker and the carboxylic acid moiety play crucial roles in achieving this selectivity. Halogen incorporation on selected carboxylic acid moieties offers a strategy for introducing a radiohalogen for imaging applications (Ashford et al., 2014).

Photolabile Protecting Group for Carboxylic Acids

The compound has been used in the development of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ exhibits higher single photon quantum efficiency compared to other esters and shows sensitivity to multiphoton-induced photolysis, making it suitable for use in vivo. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

Reactivity in Organic Synthesis

5-Bromoquinoline-2-carboxylic acid is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It has shown varying reactivity based on the electron distribution around the quinoline ring-system, influencing the formation of desired biaryl systems. This variation in reactivity is important for synthesizing complex organic compounds [(Håheim et al., 2019)](https://consensus.app/papers/mapping-reactivity-quinoline-ringsystem-synthesis-håheim/2fc27ffc6f155aad937c9db361455496/?utm_source=chatgpt).

Application in Biological Studies

In biological studies, 5-Bromoquinoline-2-carboxylic acid derivatives have been synthesized and evaluated for potential biological applications. For example, a novel bromoquinolinium reagent, synthesized for the analysis of carboxylic acids, has been applied to the determination of biological carboxylic acids in human plasma. This application demonstrates the compound's utility in analytical chemistry, particularly in the identification and quantification of carboxylic acids in biological samples (Mochizuki et al., 2013).

Safety And Hazards

Safety precautions for handling “5-Bromoquinoline-2-carboxylic acid” include wearing approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It’s also important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The synthesis of new 5-bromo-indole-2-carboxylic acid derivatives that function as EGFR tyrosine kinase inhibitors is a promising future direction . These compounds have potential applications in anti-cancer, anti-diabetic, and anti-HIV treatments .

properties

IUPAC Name

5-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOYZEDYEKDXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640612
Record name 5-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoline-2-carboxylic acid

CAS RN

1017412-53-1
Record name 5-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Huang, T Wang, L Pang, J Wang, X Niu, H Fan… - papers.ssrn.com
ASK1 kinase inhibition has become a promising strategy for treating inflammatory diseases, such as non-alcoholic steatohepatitis and multiple sclerosis. Here, we reported the …
Number of citations: 0 papers.ssrn.com

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